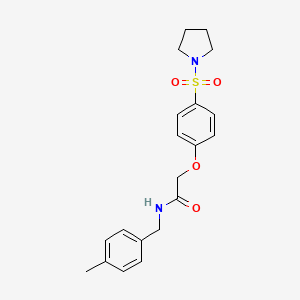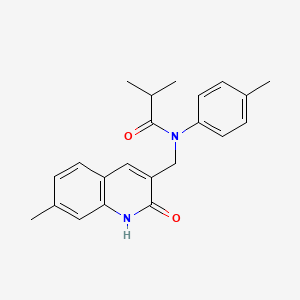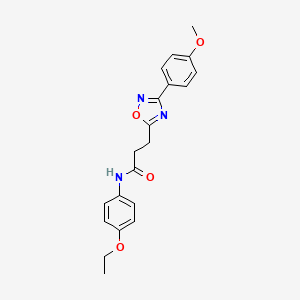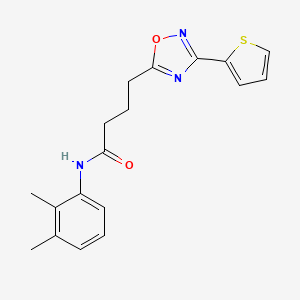
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide, commonly known as HMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMA belongs to the family of quinoline derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of HMA involves the inhibition of various signaling pathways involved in cancer and inflammation. HMA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. HMA also inhibits the NF-κB signaling pathway, which regulates the production of inflammatory cytokines.
Biochemical and Physiological Effects:
HMA has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. HMA has also been shown to modulate the expression of various genes involved in cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HMA is its potent anticancer and anti-inflammatory activity. HMA has also been shown to exhibit low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of HMA is its poor solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of HMA. One of the areas of interest is the development of more effective formulations of HMA to improve its solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that can be modulated by HMA. Further studies are also needed to evaluate the safety and efficacy of HMA in preclinical and clinical trials.
Conclusion:
In conclusion, HMA is a promising candidate for the development of new therapeutic agents for cancer and inflammation. The compound exhibits potent anticancer and anti-inflammatory activity and has been extensively studied for its pharmacological properties. Further research is needed to fully understand the mechanism of action of HMA and to evaluate its safety and efficacy in preclinical and clinical trials.
Synthesemethoden
The synthesis of HMA involves the reaction of 2-hydroxy-6-methylquinoline with 4-methoxybenzaldehyde, followed by the addition of 2-bromoacetophenone and sodium hydride. The resulting product is then subjected to further purification steps to obtain pure HMA.
Wissenschaftliche Forschungsanwendungen
HMA has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that HMA exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. HMA has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
N,2-bis(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-18-4-13-25-20(14-18)16-21(27(31)28-25)17-29(22-7-11-24(33-3)12-8-22)26(30)15-19-5-9-23(32-2)10-6-19/h4-14,16H,15,17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICJJRPGILLKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)

![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)




![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)


